molecular formula C6H3Br2N3 B13100913 3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine

3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13100913
M. Wt: 276.92 g/mol
InChI Key: MJERTDCTFAJUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine atoms at positions 3 and 7 of the triazolo[4,3-a]pyridine ring system imparts unique chemical properties to this compound, making it a valuable target for synthetic and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a suitable catalyst. This reaction proceeds through a series of steps including nucleophilic addition, cyclization, and bromination to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. These methods offer advantages such as shorter reaction times, higher yields, and reduced environmental impact. The use of eco-friendly solvents and catalyst-free conditions further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation .

Comparison with Similar Compounds

Uniqueness: 3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of bromine atoms at specific positions, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and pharmacological applications .

Properties

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

IUPAC Name

3,7-dibromo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H3Br2N3/c7-4-1-2-11-5(3-4)9-10-6(11)8/h1-3H

InChI Key

MJERTDCTFAJUGH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2Br)C=C1Br

Origin of Product

United States

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